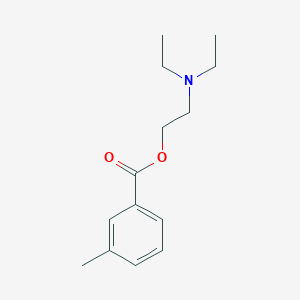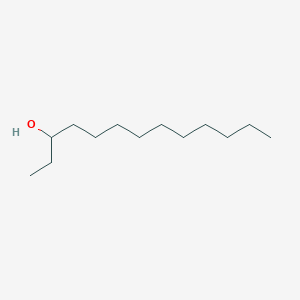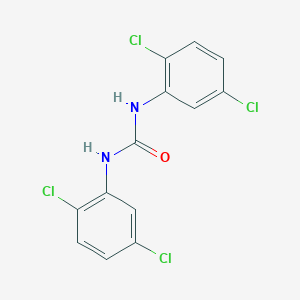
1,3-Bis(2,5-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,5-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture for several decades. It belongs to the class of substituted ureas and is known for its ability to control the growth of weeds in crops. Diuron has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wirkmechanismus
Diuron acts by inhibiting photosynthesis in plants, which leads to a decrease in the production of ATP and other energy-rich molecules. It does this by binding to the D1 protein of photosystem II, which is essential for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Biochemische Und Physiologische Effekte
Diuron has been shown to have a range of biochemical and physiological effects on plants, animals, and the environment. It has been shown to affect the growth and development of plants, the metabolism of animals, and the microbial communities in soil. In humans, Diuron has been shown to have low toxicity, with no reported adverse effects at normal exposure levels.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron has several advantages for laboratory experiments, including its availability, low cost, and well-established mechanism of action. However, it also has several limitations, including its potential to affect non-target organisms, its persistence in the environment, and its potential to bioaccumulate in living organisms.
Zukünftige Richtungen
There are several future directions for research on Diuron, including the development of more effective herbicides with lower environmental impact, the investigation of its potential use in cancer treatment, and the study of its effects on microbial communities in soil. Additionally, there is a need for more research on the long-term effects of Diuron on the environment and on human health.
Synthesemethoden
Diuron is synthesized by the reaction of 2,5-dichloroaniline with phosgene, followed by the reaction of the resulting product with urea. The reaction takes place in a solvent such as methanol or chloroform, and the product is purified by recrystallization. The purity of the product is determined by melting point analysis and spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively used in scientific research to study its effects on plants, animals, and the environment. It has been used to investigate the mechanisms of herbicidal action, the metabolism of the compound in plants and animals, and its effects on non-target organisms. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
13201-85-9 |
|---|---|
Produktname |
1,3-Bis(2,5-dichlorophenyl)urea |
Molekularformel |
C13H8Cl4N2O |
Molekulargewicht |
350 g/mol |
IUPAC-Name |
1,3-bis(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(16)11(5-7)18-13(20)19-12-6-8(15)2-4-10(12)17/h1-6H,(H2,18,19,20) |
InChI-Schlüssel |
NGADHVHLPNQITE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Andere CAS-Nummern |
13201-85-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



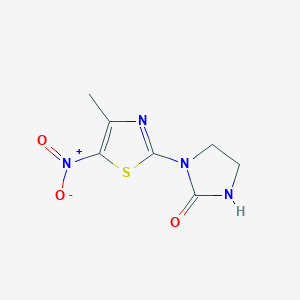
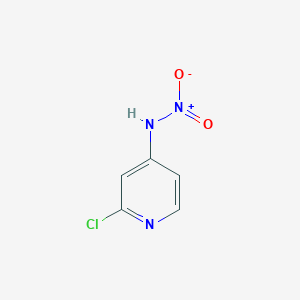
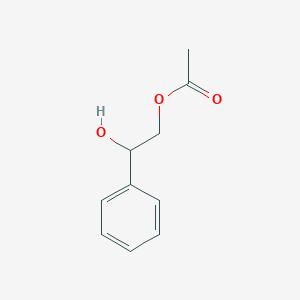
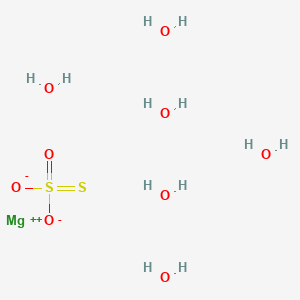
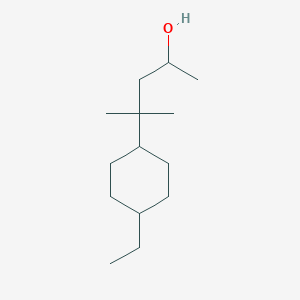
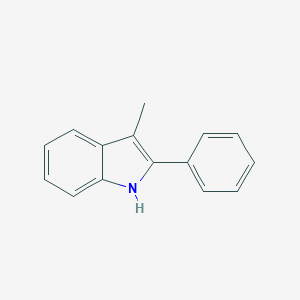
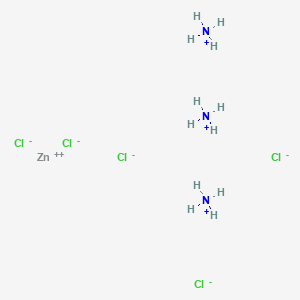
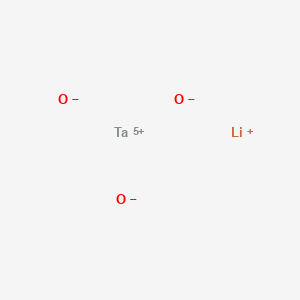

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
